molecular formula C17H22N2O2 B11461575 ethyl (2Z)-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enoate

ethyl (2Z)-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enoate

Cat. No.: B11461575
M. Wt: 286.37 g/mol
InChI Key: NMIGOVVCZFAZNR-WQLSENKSSA-N
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Description

Ethyl (2Z)-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines an indole moiety with an ethyl ester group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enoate typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions, typically using ethanol and an acid catalyst.

    Coupling of the Indole Moiety with the But-2-enoate: The final step involves the coupling of the indole moiety with the but-2-enoate through a condensation reaction, often using a base such as sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

Ethyl (2Z)-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through the inhibition of enzyme activity or by binding to receptor sites, leading to changes in cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl (2Z)-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enoate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the indole moiety with the ethyl ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl (Z)-3-[(1,2,5-trimethylindol-6-yl)amino]but-2-enoate

InChI

InChI=1S/C17H22N2O2/c1-6-21-17(20)8-12(3)18-15-10-16-14(7-11(15)2)9-13(4)19(16)5/h7-10,18H,6H2,1-5H3/b12-8-

InChI Key

NMIGOVVCZFAZNR-WQLSENKSSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\NC1=CC2=C(C=C1C)C=C(N2C)C

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC2=C(C=C1C)C=C(N2C)C

Origin of Product

United States

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